molecular formula C10H13BO3 B6748709 (3-(1-Hydroxycyclobutyl)phenyl)boronic acid

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid

Cat. No.: B6748709
M. Wt: 192.02 g/mol
InChI Key: PFMRYOOBYUZAID-UHFFFAOYSA-N
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Description

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a hydroxycyclobutyl group and a boronic acid moiety, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation.

    Formation of the Boronic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The boronic acid moiety interacts with molecular targets through hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the hydroxycyclobutyl group, making it less versatile in certain reactions.

    Cyclobutylboronic Acid: Does not have the phenyl ring, limiting its use in aromatic substitution reactions.

    Hydroxyphenylboronic Acid: Similar but lacks the cyclobutyl ring, affecting its reactivity and stability.

Uniqueness

(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is unique due to the presence of both the hydroxycyclobutyl group and the phenyl ring, providing a combination of reactivity and stability that is advantageous in various chemical processes.

Properties

IUPAC Name

[3-(1-hydroxycyclobutyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-10(5-2-6-10)8-3-1-4-9(7-8)11(13)14/h1,3-4,7,12-14H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMRYOOBYUZAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCC2)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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